2-Hydrazinyl-3-methyl-5-(trifluoromethyl)pyridine
Description
Properties
Molecular Formula |
C7H8F3N3 |
|---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
[3-methyl-5-(trifluoromethyl)pyridin-2-yl]hydrazine |
InChI |
InChI=1S/C7H8F3N3/c1-4-2-5(7(8,9)10)3-12-6(4)13-11/h2-3H,11H2,1H3,(H,12,13) |
InChI Key |
LMOBZPKDNZLPGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1NN)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-3-methyl-5-(trifluoromethyl)pyridine typically involves the reaction of 3-methyl-5-(trifluoromethyl)pyridine with hydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazinyl group. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate the production demands, ensuring consistency in quality and yield. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazinyl-3-methyl-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted pyridines, hydrazine derivatives, and oxides, depending on the specific reaction and conditions employed .
Scientific Research Applications
Medicinal Chemistry
Antimycobacterial Activity
Recent studies have highlighted the potential of hydrazinyl derivatives, including those related to 2-hydrazinyl-3-methyl-5-(trifluoromethyl)pyridine, in combating Mycobacterium tuberculosis. For instance, pyridine-appended hydrazinylthiazole derivatives have shown promising antimycobacterial activity with minimum inhibitory concentrations (MIC) ranging from 6.40 to 7.14 μM against the H37Rv strain of Mtb. Compounds such as 3b and 8b demonstrated low cytotoxicity, maintaining cell viability rates of 87% and 96.71%, respectively .
Anti-Cancer Properties
The compound's structural analogs have also been investigated for antiproliferative effects against various cancer cell lines. A study on trifluoromethyl derivatives indicated that certain compounds exhibited significant anticancer activity, with IC50 values ranging from 6.587 to 11.10 µM against HT-29 colon cancer cells. The mechanism involved the activation of the mitochondrial apoptotic pathway, suggesting a potential role in cancer therapy .
Agrochemical Applications
Crop Protection
The trifluoromethyl group in this compound enhances its efficacy as an agrochemical. Trifluoromethylpyridines are integral in developing various pesticides and herbicides. For example, derivatives like fluazinam and flonicamid demonstrate potent fungicidal and insecticidal activities due to their unique chemical properties . The incorporation of trifluoromethyl groups has been linked to improved biological activity compared to non-fluorinated counterparts.
Material Science
Synthesis of Functional Materials
The compound's unique properties allow for its application in synthesizing functional materials. Research indicates that trifluoromethylpyridine derivatives can be utilized in creating advanced materials with specific electronic and optical properties. This includes applications in organic electronics and photonic devices, where the fluorine atom's influence on molecular interactions plays a crucial role .
Table 1: Antimycobacterial Activity of Hydrazinyl Derivatives
| Compound | MIC (μM) | Cytotoxicity (HEK293t) | Cell Viability (%) |
|---|---|---|---|
| 3b | 6.40 | Low | 87 |
| 8b | 7.14 | Low | 96.71 |
Table 2: Anticancer Activity of Trifluoromethyl Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| RB7 | HT-29 | 6.587 | Mitochondrial apoptosis |
| RB8 | HCT-116 | 11.10 | Mitochondrial apoptosis |
Case Studies
- Antimycobacterial Research
- Agrochemical Development
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-3-methyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with target molecules, leading to the inhibition or activation of biological pathways. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a potent agent in various applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Substituent Position and Functional Group Variations
(a) 5-Hydrazinyl-2-methylpyridine
- Structure : Hydrazinyl at position 5, methyl at position 2.
- Key Differences: The absence of a trifluoromethyl group reduces electron-withdrawing effects and lipophilicity.
- Applications : Primarily used as an intermediate in heterocyclic chemistry, with fewer agrochemical applications compared to trifluoromethyl-containing analogs .
(b) 2-Hydrazino-5-(trifluoromethyl)pyridine, HCl (CAS 1049744-89-9)
- Applications : Likely used in medicinal chemistry for kinase inhibitor synthesis due to its unhindered hydrazinyl group .
(c) 2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS 69045-84-7)
- Structure : Chlorine at positions 2 and 3, trifluoromethyl at position 5.
- Key Differences : Chlorine atoms increase electrophilicity, making this compound reactive in nucleophilic aromatic substitution. The absence of a hydrazinyl group limits its utility in condensation reactions.
- Applications : A key intermediate in agrochemicals (e.g., chlorfluazuron, a chitin synthesis inhibitor) .
Functional Group Replacements
(a) Methyl 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate (CAS 655235-65-7)
- Structure : Chloro at position 3, ester at position 2.
- Key Differences: The ester group enables participation in hydrolysis or transesterification reactions, while the chloro group facilitates cross-coupling.
- Applications : Used in synthetic chemistry for constructing complex heterocycles, such as imidazoles or triazines .
(b) 5-(Trifluoromethyl)-3-((trimethylsilyl)ethynyl)pyridin-2-amine (CAS 1036027-52-7)
- Structure : Trimethylsilyl-ethynyl at position 3, amine at position 2.
- Key Differences: The ethynyl group enables Sonogashira coupling, while the silyl protecting group enhances stability during synthesis. The amine group is less nucleophilic than hydrazinyl.
- Applications : Building block for fluorescent probes or metal-organic frameworks .
Comparative Data Tables
Table 1: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | LogP* (Predicted) |
|---|---|---|---|---|
| 2-Hydrazinyl-3-methyl-5-(trifluoromethyl)pyridine | C₇H₇F₃N₃ | 208.15 | -NH-NH₂, -CH₃, -CF₃ | 1.8 |
| 5-Hydrazinyl-2-methylpyridine | C₆H₉N₃ | 123.16 | -NH-NH₂, -CH₃ | 0.5 |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | C₆H₂Cl₂F₃N | 215.99 | -Cl, -CF₃ | 2.5 |
| Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | C₈H₅ClF₃NO₂ | 239.58 | -Cl, -COOCH₃, -CF₃ | 2.2 |
*LogP values estimated using fragment-based methods.
Biological Activity
2-Hydrazinyl-3-methyl-5-(trifluoromethyl)pyridine (CAS No. 1024810-34-1) is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a hydrazine functional group and a trifluoromethyl substituent, which may influence its reactivity and biological interactions. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
- Molecular Formula : C6H6F3N3
- Molecular Weight : 189.13 g/mol
- CAS Number : 1024810-34-1
The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including enzymes and receptors. The hydrazine group can participate in nucleophilic attacks, potentially leading to the formation of covalent bonds with electrophilic sites in proteins, which may modulate their activity.
Anticancer Properties
Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their antiproliferative effects against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis through caspase activation |
| A549 (Lung Cancer) | 12.8 | Cell cycle arrest at G1 phase | |
| HCT116 (Colon Cancer) | 10.2 | Inhibition of DNA synthesis |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation via multiple mechanisms, including cell cycle arrest and modulation of apoptotic pathways.
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Research indicates that pyridine derivatives can exhibit antibacterial and antifungal activities.
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The observed antimicrobial activity suggests that the compound could serve as a lead in developing new antimicrobial agents.
Case Studies
-
Case Study on Anticancer Activity :
A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of several hydrazine derivatives, including this compound. The results demonstrated that this compound exhibited significant growth inhibition in MCF-7 and A549 cell lines, with IC50 values indicating potent anticancer activity . -
Case Study on Antimicrobial Efficacy :
Another investigation focused on the antimicrobial properties of pyridine derivatives against common pathogens. The study found that this compound displayed notable inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
